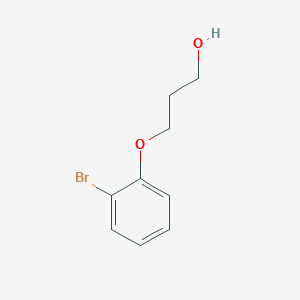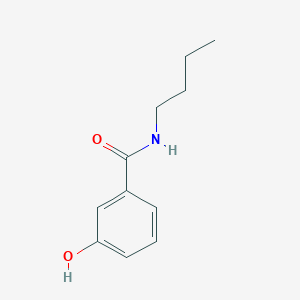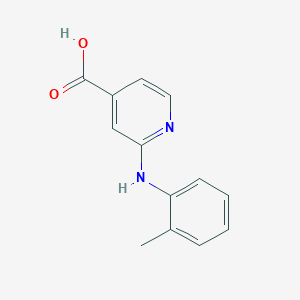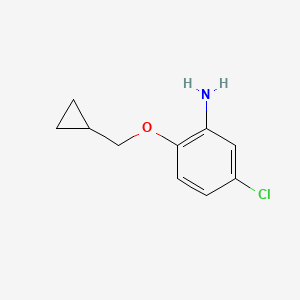![molecular formula C12H13FN2O5 B1437399 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1396962-47-2](/img/structure/B1437399.png)
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid
Vue d'ensemble
Description
“2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid” is a chemical compound with the CAS Number: 1396962-47-2 . It has a molecular weight of 284.24 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FN2O5/c13-7-1-3-8 (4-2-7)14-12 (20)15-9 (11 (18)19)5-6-10 (16)17/h1-4,9H,5-6H2, (H,16,17) (H,18,19) (H2,14,15,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.24 . It is usually in the form of a powder .Applications De Recherche Scientifique
Prostate Cancer Imaging
Fluorine-18 labeled derivatives of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid, such as BAY 1075553, have emerged as significant compounds in the diagnosis and staging of prostate cancer. These compounds act as prostate specific membrane antigen (PSMA) inhibitors, showcasing their potential in clinical PET studies. The development of sensitive analytical methods for characterizing these compounds, including their chemical identity and specific activity, has been critical for their clinical application. Such developments underscore the importance of this class of compounds in enhancing diagnostic accuracy and patient management in prostate cancer (Graham et al., 2013; Graham et al., 2012).
Coordination Polymers
The chemical versatility of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid derivatives extends beyond biomedical applications into the synthesis of coordination polymers. These polymers, which feature chiral centers and can adopt various network geometries, have been synthesized using derivatives as bridging ligands. Such materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, underscoring the broad utility of 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid in material science (Yang et al., 2011).
Antineoplastic Activity
Research into the antineoplastic activity of amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid has provided insights into potential therapeutic applications. These studies have shown that certain derivatives exhibit encouraging activity against various cancer cell lines, including human breast cancer and leukemia, highlighting the potential of these compounds as antineoplastic agents (Dutta et al., 2015; Dutta et al., 2014).
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O5/c13-7-1-3-8(4-2-7)14-12(20)15-9(11(18)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,16,17)(H,18,19)(H2,14,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBYNWNPPKKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



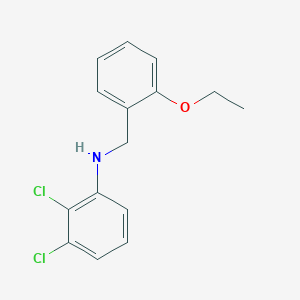
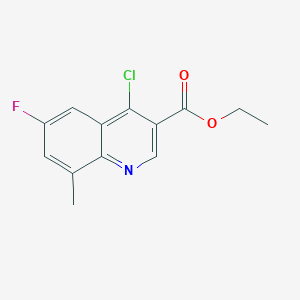
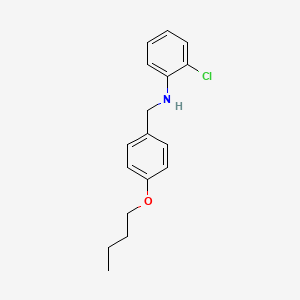
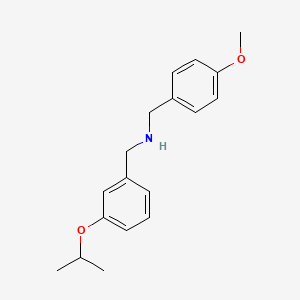
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

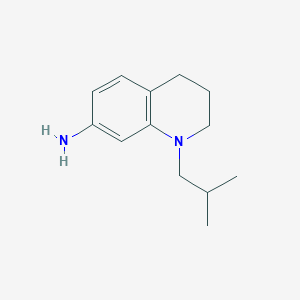
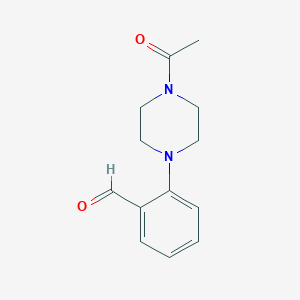
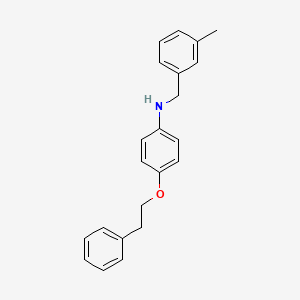
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)
